6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol
Description
6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol is a spirocyclic chromene derivative characterized by a fused benzopyran system and a cyclopentane ring. Such spiro compounds are of interest due to their conformational rigidity and applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-ethoxyspiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-17-11-5-6-14-12(9-11)13(16)10-15(18-14)7-3-4-8-15/h5-6,9,13,16H,2-4,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRVBNCNUBBHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC3(CCCC3)CC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401171422 | |
| Record name | 6-Ethoxy-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclopentan]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119450-08-6 | |
| Record name | 6-Ethoxy-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclopentan]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119450-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ethoxy-3,4-dihydrospiro[2H-1-benzopyran-2,1′-cyclopentan]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401171422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol is a compound of interest due to its potential biological activities. This article aims to explore the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : CHO
- Molecular Weight : 248.3175 g/mol
- CAS Number : 1171515-79-9
Synthesis
The synthesis of this compound typically involves multicomponent reactions that yield various derivatives with notable biological activity. For instance, the synthesis can be achieved through a one-pot reaction involving 4-hydroxycoumarin and other reactants under specific conditions to optimize yield and purity .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. The compound's structure suggests the presence of hydroxyl groups that contribute to its ability to scavenge free radicals .
Anti-inflammatory Activity
The compound has been evaluated for anti-inflammatory effects. In vitro studies show that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, compounds derived from similar structures have demonstrated greater anti-inflammatory activity compared to standard treatments like curcumin .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various bacterial strains. Studies report minimum inhibitory concentrations (MICs) indicating effective inhibition against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown MIC values ranging from 12.4 µM to 16.5 µM against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies
The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound interferes with the signaling pathways that lead to the production of inflammatory mediators.
- Radical Scavenging : The presence of hydroxyl groups allows for effective scavenging of free radicals, reducing oxidative stress.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis or interferes with metabolic pathways critical for bacterial survival.
Scientific Research Applications
Medicinal Chemistry
6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-ol has been explored for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit anti-inflammatory and analgesic properties, which could be beneficial in treating various conditions.
Studies utilizing this compound have focused on its biological activity, particularly in relation to its effects on cellular pathways. Preliminary findings suggest that it may influence signaling pathways associated with cell proliferation and apoptosis, indicating potential use in cancer research. For instance, derivatives of spiro compounds have shown promise in inhibiting tumor growth in vitro and in vivo.
Synthesis of Derivative Compounds
The compound serves as a building block for synthesizing other complex molecules. For example, it can be modified to create thioester derivatives that may exhibit enhanced biological activity or specificity towards certain targets. The ability to synthesize derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design.
Natural Product Synthesis
This compound can also be utilized in the synthesis of natural products or analogs thereof. Its spirocyclic structure is reminiscent of many naturally occurring compounds, making it a valuable intermediate in the synthesis of bioactive natural products.
Case Study 1: Anti-Cancer Activity
A study examined the anti-cancer properties of spirochromene derivatives, including this compound. The results indicated that these compounds could inhibit the proliferation of cancer cells through modulation of apoptosis-related proteins. This suggests a pathway for developing new cancer therapeutics based on this scaffold.
Case Study 2: Anti-inflammatory Effects
Another research investigation focused on the anti-inflammatory effects of chromene derivatives. The study demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, highlighting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Spiro Ring Size Variations
The size of the spiro ring significantly influences molecular conformation and physicochemical properties. Key analogs include:
Findings :
- Larger rings (e.g., cyclohexane) increase molecular weight and reduce steric constraints, improving solubility in non-polar solvents .
Functional Group Modifications
Functional groups dictate polarity, acidity, and biological activity:
Findings :
Substituent Effects
Substituent position and electronic properties influence reactivity:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
